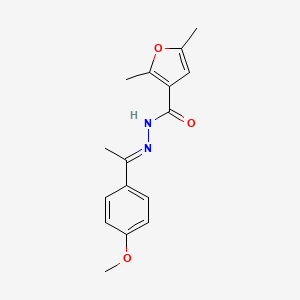![molecular formula C13H9N3O5 B11989802 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol CAS No. 90284-73-4](/img/structure/B11989802.png)
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol is an organic compound with the molecular formula C13H9N3O5 It is a derivative of nitrophenol and is characterized by the presence of nitro groups and a phenolic hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol typically involves the condensation of 4-nitrophenol with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the Schiff base. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The nitro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 4-Amino-2-{(E)-[(3-aminophenyl)methylidene]amino}phenol.
Oxidation: 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}quinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying nitro group reductions and Schiff base formations.
Biology: Investigated for its potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates, which can interact with DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of cellular processes, making the compound effective against certain bacteria and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenol
- 3-Nitrobenzaldehyde
- 4-Amino-2-{(E)-[(3-aminophenyl)methylidene]amino}phenol
Uniqueness
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol is unique due to the presence of both nitro and phenolic hydroxyl groups, which confer distinct chemical reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90284-73-4 |
|---|---|
Molekularformel |
C13H9N3O5 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
4-nitro-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9N3O5/c17-13-5-4-11(16(20)21)7-12(13)14-8-9-2-1-3-10(6-9)15(18)19/h1-8,17H |
InChI-Schlüssel |
DWHJMJYTAJZJIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)

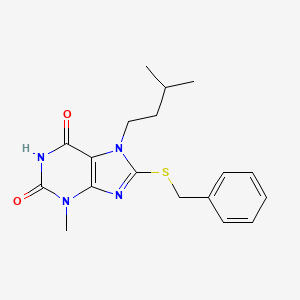
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)

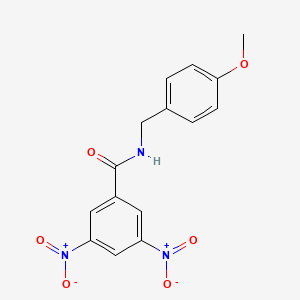
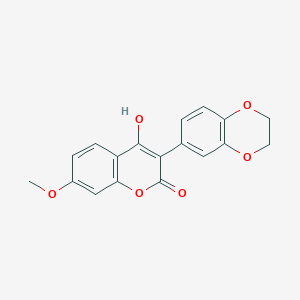
![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)

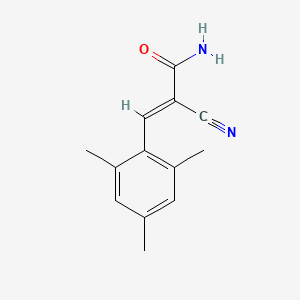
![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
